{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid
Overview
Description
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid is a chemical compound with the molecular formula C9H5F3N2O3S and a molecular weight of 278.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group and a cyano group attached to a dihydropyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid typically involves the reaction of 3-cyano-4-(trifluoromethyl)-6-oxo-1,6-dihydropyridine-2-thiol with bromoacetic acid under basic conditions . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
{[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and cyano groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes . These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid
- {[3-Cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]thio}acetic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a cyano group enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[[3-cyano-6-oxo-4-(trifluoromethyl)-1H-pyridin-2-yl]sulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3S/c10-9(11,12)5-1-6(15)14-8(4(5)2-13)18-3-7(16)17/h1H,3H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKNFHHFPMZJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)SCC(=O)O)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137727 | |
Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24839057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852388-81-9 | |
Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852388-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Cyano-1,6-dihydro-6-oxo-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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